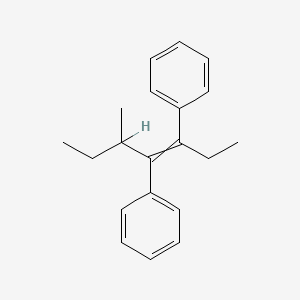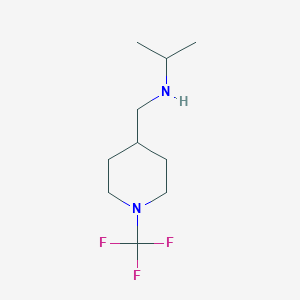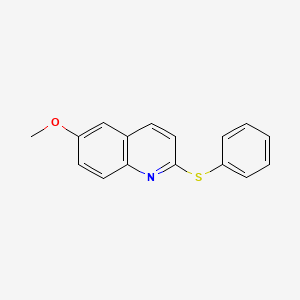
Methyl 2-phenylthio-6-quinolyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenylthio-6-quinolyl ether is an organic compound with the molecular formula C16H13NOS. It is a derivative of quinoline, featuring a phenylthio group attached to the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylthio-6-quinolyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method involves the reaction of a quinoline derivative with a phenylthio group under basic conditions to form the desired ether.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-phenylthio-6-quinolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Methyl 2-phenylthio-6-quinolyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-phenylthio-6-quinolyl ether involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2-(phenylthio)quinoline
- Quinoline, 6-methoxy-2-(phenylthio)-
Uniqueness
Methyl 2-phenylthio-6-quinolyl ether is unique due to its specific structural features, such as the presence of both a phenylthio group and a quinoline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
61931-86-0 |
|---|---|
Fórmula molecular |
C16H13NOS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
6-methoxy-2-phenylsulfanylquinoline |
InChI |
InChI=1S/C16H13NOS/c1-18-13-8-9-15-12(11-13)7-10-16(17-15)19-14-5-3-2-4-6-14/h2-11H,1H3 |
Clave InChI |
APNJFVPUIDYMQH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


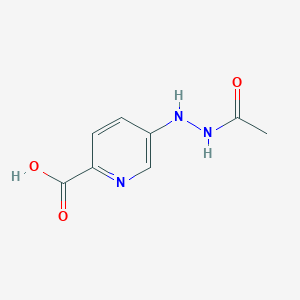
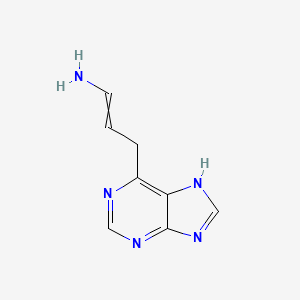
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
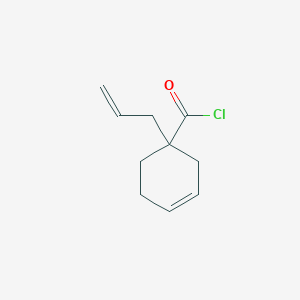

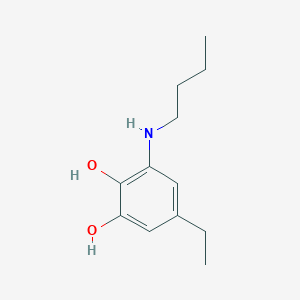
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
